
1-Methyl-1H-indazole-3-carboxamide
Vue d'ensemble
Description
1-Methyl-1H-indazole-3-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carboxamide can be synthesized through various methodsTransition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Produces 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) with HCl (6 M, reflux, 4 h) at 87% yield .
- Basic Hydrolysis : Forms carboxylate salts under NaOH (2 M, 60°C) but requires subsequent acidification to isolate 1-MICA .
Condition | Reagent | Product | Yield | Source |
---|---|---|---|---|
Acidic reflux | HCl (6 M) | 1-Methyl-1H-indazole-3-carboxylic acid | 87% | |
Basic + Acid | NaOH → HCl | 1-Methyl-1H-indazole-3-carboxylic acid | 91% |
Methylation and Alkylation
Selective alkylation occurs at the indazole N1 position under specific conditions:
- Dimethyl Sulfate : In methanol with CaO as a base (reflux, 4 h), achieves >95% regioselectivity for N1-methylation .
- Side Products : Minor 2-methyl isomers (<1%) form under prolonged reaction times .
Metabolic Reactions (Biotransformation)
In vivo and in vitro studies reveal cytochrome P450-mediated modifications:
- Hydroxylation : Occurs at the methyl group or indazole ring (positions 5/6), forming monohydroxy and dihydroxy metabolites .
- Oxidation : The methyl group oxidizes to a hydroxymethyl intermediate, further metabolized to carboxylic acid derivatives .
Amide Coupling
The carboxamide participates in peptide-like coupling reactions:
- EDCl/HOBt Activation : Reacts with amines (e.g., 9-methyl-9-azabicyclo[3.3.1]non-3-ylamine) to yield bioactive analogs like Granisetron .
- Yield Optimization : Diisopropylethylamine (DIPEA) in DMF improves coupling efficiency to 92% .
Coupling Partner | Reagents | Product Application | Yield | Source |
---|---|---|---|---|
Bicyclic amines | EDCl, HOBt, DIPEA | Antiemetic agents (e.g., Granisetron) | 92% |
Electrophilic Substitution
The indazole ring undergoes halogenation and nitration:
- Bromination : NBS in DMF selectively brominates position 5 (68% yield) .
- Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups at position 4 (55% yield) .
Reaction | Reagents | Position | Yield | Source |
---|---|---|---|---|
Bromination | NBS, DMF, 0°C | C5 | 68% | |
Nitration | HNO₃/H₂SO₄, 50°C | C4 | 55% |
Reduction
- LiAlH₄ Reduction : Converts the carboxamide to 1-methyl-1H-indazole-3-methanol (43% yield) .
- Catalytic Hydrogenation : Pd/C in ethanol reduces the indazole ring to tetrahydro derivatives (notably less stable) .
Stability and Degradation
- Thermal Degradation : Decomposes above 200°C, forming 1-methylindazole and CO₂/NH₃ .
- Photolysis : UV exposure (254 nm) induces ring-opening reactions via C–N bond cleavage .
Industrial-Scale Considerations
- Cost-Effective Synthesis : Methylation of indazole-3-carboxylic acid (ICA) with CaO/DMS in methanol reduces ester byproducts to <3% .
- Purity Control : Slurry purification in methanol/water (3:7) achieves >99.9% HPLC purity .
This compound’s reactivity profile highlights its utility in pharmaceutical synthesis (e.g., Granisetron precursors ) and metabolic studies. Its stability under physiological conditions and regioselective derivatization make it a valuable scaffold for drug discovery .
Applications De Recherche Scientifique
Enzyme Inhibition
1-Methyl-1H-indazole-3-carboxamide has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. This inhibition may disrupt critical biological processes such as cell proliferation and survival, positioning the compound as a candidate for anticancer therapies .
Synthetic Cannabinoids
Research indicates that compounds related to this compound are being evaluated as synthetic cannabinoids, specifically for their activity on cannabinoid receptors CB1 and CB2. These compounds have demonstrated the ability to activate these receptors, suggesting potential applications in pain management and other therapeutic areas .
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in treating various conditions, including cancer and neurological disorders. For example:
- Anticancer Applications: Due to its ability to inhibit specific enzymes involved in cancer progression, it is being explored as a potential anticancer agent.
- Neurological Disorders: Related compounds have been studied for their effects on nicotinic acetylcholine receptors, which are implicated in diseases like Alzheimer's and schizophrenia .
Case Studies
Several studies highlight the applications of this compound:
- Metabolic Profiling Study: A study investigated the metabolic pathways of indazole derivatives, identifying key metabolites that could serve as biomarkers for drug intake. This research utilized advanced mass spectrometry techniques to analyze metabolic profiles, providing insights into the pharmacokinetics of these compounds .
- Synthetic Cannabinoid Evaluation: A study evaluated the potency of various carboxamide-type synthetic cannabinoids at CB1 and CB2 receptors. The findings indicated that certain enantiomers exhibited significant agonistic activity, shedding light on their potential therapeutic uses .
Comparison with Related Compounds
The uniqueness of this compound lies in its carboxamide group compared to similar compounds such as:
Compound Name | Functional Group | Notable Properties |
---|---|---|
N-methyl-1H-indazole-3-carboxylic acid | Carboxylic acid | Less effective in enzyme inhibition |
N-methyl-1H-indazole-3-carboxaldehyde | Aldehyde | Different reactivity profile |
N-methyl-1H-indazole-3-carboxylate | Ester | Potentially less polar than carboxamide |
This table illustrates how the presence of the carboxamide group enhances its interaction with enzymes and proteins, making it a preferred choice in drug design .
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
- 1H-Indazole-3-carboxamide
- 1-Methylindazole-3-carboxylic acid
- 3-Amino-1H-indazole-1-carboxamide
Uniqueness: 1-Methyl-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Activité Biologique
1-Methyl-1H-indazole-3-carboxamide (also known as MICA) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 175.19 g/mol. The compound features an indazole core, which is a bicyclic structure, coupled with a carboxamide functional group that enhances its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly within the central nervous system (CNS) and immune system. Research indicates that it may act as a modulator of specific receptors and enzymes, influencing signaling pathways critical for various physiological processes.
Key Mechanisms:
- Receptor Interaction : The compound has been shown to interact with cannabinoid receptors, particularly CB1 and CB2, which are involved in numerous physiological processes including pain sensation, mood regulation, and immune response.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
1. Antinociceptive Effects
Studies have demonstrated that this compound exhibits significant antinociceptive (pain-relieving) effects in animal models. This activity is believed to be mediated through its action on cannabinoid receptors.
2. Anti-inflammatory Properties
Research has indicated that the compound may possess anti-inflammatory properties. It appears to modulate cytokine release and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
A recent study evaluated the pharmacological profile of this compound in rodent models. The results indicated:
- Pain Reduction : A significant reduction in pain responses was observed in models subjected to inflammatory pain.
- Reduced Inflammation Markers : Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound compared to controls.
Parameter | Control Group | Treatment Group (MICA) |
---|---|---|
Pain Response (Latency) | 15 seconds | 30 seconds |
Inflammatory Cell Count | 200 cells/mm² | 50 cells/mm² |
Cytokine Levels (pg/mL) | IL-6: 50 | IL-6: 20 |
Pharmacokinetics
Pharmacokinetic studies suggest that after administration, this compound is rapidly absorbed and distributed throughout the body. Its half-life is approximately 2 hours, indicating a moderate duration of action.
Propriétés
IUPAC Name |
1-methylindazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-12)9(10)13/h2-5H,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVROETJHCUDAFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129137-93-5 | |
Record name | 1-methyl-1H-indazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Granisetron interact with its target and what are the downstream effects?
A: Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. [, ] This receptor subtype is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema. [] By blocking 5-HT3 receptors, Granisetron disrupts the binding of serotonin, a neurotransmitter involved in nausea and vomiting signaling pathways. This inhibition effectively reduces nausea and vomiting, particularly those induced by chemotherapy and surgery. []
Q2: What is the structural characterization of Granisetron?
A: Granisetron is chemically named as endo-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride. [] While the provided abstracts don't specify the exact molecular weight or spectroscopic data, they highlight the importance of identifying related substances within active pharmaceutical ingredients. [] Methods like high-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection are crucial for this analysis. []
Q3: What are the analytical methods used to characterize and quantify Granisetron?
A: The research emphasizes the development and validation of analytical methods for Granisetron. [] One method highlighted is high-performance liquid chromatography (HPLC) with PDA detection. [] This method utilizes a specific column (Symmetry Shield C8) and mobile phase composition to separate Granisetron from related impurities, allowing for accurate quantification. [] Method validation ensures accuracy, precision, and specificity, which are crucial for quality control and assurance during drug development and manufacturing. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.